4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline
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Overview
Description
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a unique structure that combines a chloro-substituted oxazole ring with a methoxyphenyl group and a diethylaniline moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2-amino-4-chlorophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the oxazole ring.
Attachment of the Diethylaniline Moiety: The final step involves the coupling of the diethylaniline moiety to the oxazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the chloro substituent.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives or dechlorinated products.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3-oxazole: Similar oxazole derivative with a chloro substituent.
4-(4-Methoxyphenyl)-1,3-oxazole: Oxazole derivative with a methoxy substituent.
N,N-Diethylaniline: Aniline derivative with diethyl groups.
Uniqueness
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline is unique due to its combination of a chloro-substituted oxazole ring, a methoxyphenyl group, and a diethylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
111961-86-5 |
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Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-[4-chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H21ClN2O2/c1-4-23(5-2)16-10-6-15(7-11-16)20-22-19(21)18(25-20)14-8-12-17(24-3)13-9-14/h6-13H,4-5H2,1-3H3 |
InChI Key |
WMVZNYSFBVJLST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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